molecular formula C9H14N2 B14749775 (8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile CAS No. 4903-43-9

(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile

Katalognummer: B14749775
CAS-Nummer: 4903-43-9
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: DZQWUTHTAOMQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile is a chemical compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.

Analyse Chemischer Reaktionen

Types of Reactions

(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tropane: A well-known compound with a similar bicyclic structure, used in the synthesis of various alkaloids.

    Cocaine: A tropane alkaloid with significant biological activity, known for its stimulant effects.

    Atropine: Another tropane alkaloid used in medicine for its anticholinergic properties.

Uniqueness

(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile is unique due to its specific structure and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

4903-43-9

Molekularformel

C9H14N2

Molekulargewicht

150.22 g/mol

IUPAC-Name

2-(8-azabicyclo[3.2.1]octan-8-yl)acetonitrile

InChI

InChI=1S/C9H14N2/c10-6-7-11-8-2-1-3-9(11)5-4-8/h8-9H,1-5,7H2

InChI-Schlüssel

DZQWUTHTAOMQJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC(C1)N2CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.